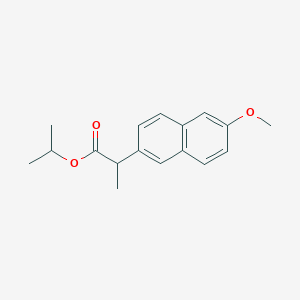

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Description

Properties

IUPAC Name |

propan-2-yl 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-11(2)20-17(18)12(3)13-5-6-15-10-16(19-4)8-7-14(15)9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABDXMXJNHRMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301042901 | |

| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68641-85-0 | |

| Record name | Rac-naproxen 2-propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068641850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl 2-(6-methoxy-2-naphthyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301042901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAC-NAPROXEN 2-PROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4DP9Y5DG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A-Z Guide to Nuclear Magnetic Resonance (NMR) Analysis of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Abstract

This technical guide provides a comprehensive, in-depth analysis of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate, the isopropyl ester of the non-steroidal anti-inflammatory drug (NSAID) Naproxen, using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will dissect the ¹H and ¹³C NMR spectra, detailing the chemical shifts, coupling constants, and integration patterns. Furthermore, this guide establishes a self-validating, field-proven protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. Visual aids, including annotated molecular structures and process diagrams, are provided to enhance understanding and application.

Introduction: The Analytical Imperative

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate (CAS RN: 68641-85-0) is a significant derivative of Naproxen, a widely used NSAID.[3] The esterification of Naproxen's carboxylic acid group can alter its physicochemical properties, such as solubility and permeability, which are critical parameters in drug delivery and formulation.[4] Therefore, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules. Its ability to provide precise information about the chemical environment of individual atoms (specifically ¹H and ¹³C) makes it an indispensable tool for verifying the identity and purity of pharmaceutical compounds like Naproxen isopropyl ester. This guide serves to illuminate the complete NMR analytical process for this specific molecule.

Deciphering the Molecular Blueprint: ¹H and ¹³C NMR Spectral Interpretation

The key to accurate spectral interpretation lies in understanding how the electronic environment surrounding each nucleus influences its resonance frequency. The structure of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate contains several distinct spin systems: the naphthalene aromatic core, the methoxy group, the propanoate chiral center, and the isopropyl ester group.

Caption: Molecular structure of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shift (δ), signal multiplicity (splitting pattern), and integration (proton count).

Causality in Chemical Shifts:

-

Aromatic Protons (Naphthalene Ring, ~7.1-7.8 ppm): These protons are significantly deshielded due to the aromatic ring current effect, causing them to resonate far downfield. The specific positions are influenced by connectivity and electronic effects. For instance, the proton on the carbon adjacent to the propanoate group will show a different shift than the one near the methoxy group.

-

Isopropyl CH Septet (~4.9-5.1 ppm): The single proton on the isopropyl group's methine (-CH-) is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal is split into a septet (6+1=7). Its downfield shift is caused by the deshielding effect of the adjacent ester oxygen.

-

Methoxy OCH₃ Singlet (~3.9 ppm): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. Their position is a classic indicator of a methoxy group attached to an aromatic ring.[5]

-

Propanoate CH Quartet (~3.8 ppm): The alpha-proton (Cα-H) is adjacent to the three protons of the methyl group (Cβ-H₃), leading to a quartet (3+1=4). It is deshielded by both the aromatic ring and the carbonyl group.

-

Propanoate CH₃ Doublet (~1.6 ppm): The methyl protons (Cβ-H₃) are coupled to the single alpha-proton, resulting in a doublet (1+1=2).

-

Isopropyl CH₃ Doublet (~1.1-1.3 ppm): The six protons of the two isopropyl methyl groups are equivalent and are coupled to the single methine proton, resulting in a strong doublet signal.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 - 7.85 | m | 3H | Ar-H |

| ~7.10 - 7.45 | m | 3H | Ar-H |

| ~4.90 - 5.10 | septet | 1H | Isopropyl -OCH (CH₃)₂ |

| ~3.91 | s | 3H | Naphthalene-OCH₃ |

| ~3.85 | q | 1H | Propanoate -CH (CH₃) |

| ~1.59 | d | 3H | Propanoate -CH(CH₃ ) |

| ~1.25 | d | 3H | Isopropyl -OCH( CH₃ )₂ |

| ~1.15 | d | 3H | Isopropyl -OCH( CH₃ )₂ |

Note: The two methyl groups of the isopropyl moiety can be diastereotopic due to the adjacent chiral center, potentially resulting in two distinct doublets.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum indicates the number of non-equivalent carbon environments in the molecule.

Causality in Chemical Shifts:

-

Carbonyl Carbon (~174 ppm): The ester carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it significantly downfield.

-

Aromatic Carbons (~105-158 ppm): The ten carbons of the naphthalene ring resonate in this region. The carbon bearing the methoxy group (-C-OCH₃) is shifted significantly downfield (~157 ppm) due to the oxygen's deshielding effect.[6] Quaternary carbons (those without attached protons) typically show weaker signals.

-

Isopropyl CH Carbon (~68 ppm): The methine carbon of the isopropyl group is shifted downfield by the attached oxygen atom.[7]

-

Methoxy OCH₃ Carbon (~55 ppm): This is a characteristic chemical shift for a methoxy carbon attached to an aromatic system.

-

Propanoate CH Carbon (~45 ppm): The alpha-carbon of the propanoate group.

-

Aliphatic Methyl Carbons (~18-22 ppm): The propanoate methyl carbon and the two isopropyl methyl carbons resonate in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C =O (Ester) |

| ~157.8 | Ar-C -OCH₃ |

| ~135.2 | Ar-C (Quaternary) |

| ~133.8 | Ar-C (Quaternary) |

| ~129.3 | Ar-CH |

| ~128.9 | Ar-CH |

| ~127.2 | Ar-CH |

| ~126.1 | Ar-CH |

| ~125.8 | Ar-CH |

| ~119.0 | Ar-CH |

| ~105.7 | Ar-CH |

| ~68.5 | Isopropyl -OCH (CH₃)₂ |

| ~55.3 | Naphthalene-OCH₃ |

| ~45.6 | Propanoate -CH (CH₃) |

| ~21.8 | Isopropyl -OCH(CH₃ )₂ |

| ~18.6 | Propanoate -CH(CH₃ ) |

The Protocol: A System for Trustworthy Data

Acquiring high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. This section outlines a self-validating workflow from sample preparation to data acquisition.

Materials and Reagents

-

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate sample

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

High-quality 5 mm NMR tubes[8]

-

Pasteur pipette with glass wool plug

-

Volumetric flasks and appropriate glassware

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[9] The use of a sufficient sample amount is critical for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is an excellent solvent for this moderately polar compound and its residual proton peak (~7.26 ppm) rarely interferes with analyte signals. The integrated TMS provides a zero reference for the chemical shift scale.[10]

-

Filtration: To ensure magnetic field homogeneity, the sample must be free of particulate matter. Filter the solution by passing it through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into the NMR tube.[8] This prevents spectral line broadening.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation, which would alter the sample concentration during the experiment. Label the tube clearly.

Data Acquisition Workflow

The following workflow diagram illustrates the logical progression of acquiring NMR data.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz or higher

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30°

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more (due to low natural abundance)

-

Technique: Proton-decoupled (to produce singlets for all carbons)

-

Conclusion

The NMR analysis of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a clear and powerful method for its structural verification. The ¹H and ¹³C spectra present a series of characteristic, predictable signals that, when analyzed together, provide an unambiguous fingerprint of the molecule. The aromatic signals confirm the naphthalene backbone, the distinct methoxy singlet and propanoate/isopropyl spin systems confirm the side chain and ester functionalities, and integration ratios in the ¹H spectrum validate the relative number of protons in each environment. By adhering to the rigorous protocol outlined, researchers can generate high-fidelity data, ensuring the identity and purity of this important pharmaceutical compound.

References

-

Jankowski, C. K., LeClair, G., Aumélas, A., et al. (n.d.). Preliminary study on the synthesis and high‒resolution NMR analysis of Naproxen and Ibuprofen esters. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Proton NMR spectrum of Naproxen. Available at: [Link]

-

Jankowski, C. K., et al. (n.d.). Preliminary study on the synthesis and high-resolution NMR analysis of Naproxen and Ibuprofen esters. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra for naproxen (purple), [ProOEt][NAP] (green),.... Available at: [Link]

-

PubChem. (n.d.). 2-(6-Methoxy-2-naphthyl)propionic acid. National Center for Biotechnology Information. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Pharmaffiliates. (n.d.). Naproxen-impurities. Available at: [Link]

-

University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. store.usp.org [store.usp.org]

- 4. researchgate.net [researchgate.net]

- 5. Naproxen(22204-53-1) 1H NMR [m.chemicalbook.com]

- 6. 2-Methoxynaphthalene(93-04-9) 13C NMR spectrum [chemicalbook.com]

- 7. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

An In-Depth Technical Guide to the Mass Spectrometry of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Introduction: Elucidating the Structure of a Naproxen Derivative

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate, an ester derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) naproxen, is a compound of significant interest in pharmaceutical research and development. Its structural characterization is paramount for ensuring purity, identifying metabolites, and understanding its pharmacokinetic profile. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate. We will delve into the anticipated fragmentation patterns under electron ionization (EI), propose a detailed fragmentation mechanism, and present a robust experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the mass spectral behavior of this compound.

Core Principles: Understanding the Ionization and Fragmentation

The mass spectrum of a compound is a fingerprint of its molecular structure, revealing the mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragment ions. For a molecule like isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate, with a molecular formula of C₁₇H₂₀O₃ and a molecular weight of approximately 272.34 g/mol , the choice of ionization technique is critical.[1] Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This provides rich structural information, which is the focus of this guide.

The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. In the case of isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate, we can anticipate fragmentation around three key areas: the isopropyl ester group, the propanoate side chain, and the methoxynaphthalene core. The stability of the naphthalene ring system is expected to heavily influence the observed fragment ions.

Predicted Electron Ionization Mass Spectrum and Fragmentation Analysis

The molecular ion peak ([M]⁺˙) for isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate is expected at m/z 272 . The subsequent fragmentation will likely proceed through several key pathways:

1. The Naphthalene Core Fragmentation: The fragmentation of the 6-methoxynaphthalene portion of the molecule is expected to mirror that of naproxen. Key fragments arising from this core structure include:

- m/z 185: This prominent ion corresponds to the [C₁₃H₁₃O]⁺ fragment, formed by the cleavage of the bond between the naphthalene ring and the propanoate side chain. The high relative abundance of this ion is due to the stability of the resulting acylium ion, which is resonance-stabilized by the aromatic system.

- m/z 170: Loss of a methyl radical (•CH₃) from the m/z 185 ion results in a fragment at m/z 170 ([C₁₂H₁₀O]⁺˙).

- m/z 155: Subsequent loss of a carbonyl group (CO) from the m/z 185 ion can lead to a fragment at m/z 157.

- m/z 142: This ion can be formed by the loss of the entire methoxy group and the carbonyl group from the m/z 185 fragment.

- m/z 127: A characteristic ion for the naphthalene skeleton.

2. The Isopropyl Ester Fragmentation: The isopropyl ester group will undergo its own characteristic fragmentation reactions:

- Loss of Propene (C₃H₆): A common fragmentation pathway for isopropyl esters is the McLafferty rearrangement, leading to the elimination of a neutral propene molecule (mass of 42 u) and the formation of the corresponding carboxylic acid radical cation. This would result in an ion at m/z 230 , corresponding to the molecular ion of naproxen.

- Loss of the Isopropoxy Radical (•OCH(CH₃)₂): Cleavage of the ester C-O bond can result in the loss of an isopropoxy radical (mass of 59 u), leading to the formation of the acylium ion at m/z 213 .

- Loss of the Isopropyl Radical (•CH(CH₃)₂): Cleavage of the O-isopropyl bond is less likely but could contribute to a minor ion.

Table 1: Predicted Key Ions in the Electron Ionization Mass Spectrum of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

| m/z | Proposed Fragment Ion | Neutral Loss | Comments |

| 272 | [C₁₇H₂₀O₃]⁺˙ | - | Molecular Ion |

| 230 | [C₁₄H₁₄O₃]⁺˙ | C₃H₆ | Loss of propene via McLafferty rearrangement |

| 213 | [C₁₄H₁₃O₂]⁺ | •OCH(CH₃)₂ | Loss of the isopropoxy radical |

| 185 | [C₁₃H₁₃O]⁺ | •CH(CH₃)COOCH(CH₃)₂ | Cleavage of the propanoate side chain |

| 170 | [C₁₂H₁₀O]⁺˙ | •CH₃ from m/z 185 | Loss of a methyl radical from the methoxy group |

| 157 | [C₁₂H₉O]⁺ | CO from m/z 185 | Loss of carbonyl group |

| 142 | [C₁₁H₁₀]⁺˙ | •OCH₃ and CO from m/z 185 | Loss of methoxy and carbonyl groups |

| 127 | [C₁₀H₇]⁺ | - | Naphthalene skeleton fragment |

Diagram 1: Proposed Fragmentation Pathway of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Caption: Proposed EI fragmentation of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate.

Experimental Protocol: A Self-Validating Workflow

This section outlines a detailed, step-by-step methodology for the GC-MS analysis of isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate. The inclusion of quality control checks ensures the trustworthiness and validity of the generated data.

Diagram 2: GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate.

1. Materials and Reagents

-

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate reference standard (≥98% purity)

-

High-purity solvent (e.g., ethyl acetate or dichloromethane, GC grade)

-

Internal standard (e.g., deuterated naproxen or a structurally similar compound with a different retention time)

-

Calibrant solutions

2. Standard and Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

-

Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

-

Internal Standard Spiking: Spike all calibration standards, quality control (QC) samples, and unknown samples with the internal standard at a consistent concentration.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to be analyzed alongside the unknown samples.

3. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar or semi-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Split/splitless injector in splitless mode. Injector temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

4. Data Acquisition and Analysis

-

Sequence: Begin the analytical run with a solvent blank, followed by the calibration standards, QC samples, and then the unknown samples. A QC sample should be run periodically throughout the sequence to monitor instrument performance.

-

Peak Identification: Identify the peak corresponding to isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate based on its retention time and comparison of the acquired mass spectrum with the predicted fragmentation pattern and any available library spectra.

-

Quantitation: If quantitative analysis is required, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Data Validation: The results are considered valid if the QC samples are within ±15% of their nominal concentrations and the calibration curve has a correlation coefficient (r²) ≥ 0.995.

Conclusion: A Powerful Tool for Pharmaceutical Analysis

The mass spectrometric analysis of isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate, guided by a thorough understanding of its likely fragmentation pathways, provides a robust and reliable method for its identification and characterization. By leveraging the established fragmentation patterns of the naproxen core and the predictable behavior of the isopropyl ester moiety, researchers can confidently interpret the resulting mass spectra. The detailed experimental protocol provided herein offers a self-validating framework to ensure the generation of high-quality, trustworthy data, which is essential for advancing drug development and ensuring product quality.

References

-

Islam, M. R., Al-Majid, A. M., & Barakat, A. (2018). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 105-113. Available at: [Link]

-

Zayed, M. A., El-Dien, F. A. N., & Mohamed, G. G. (2015). Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation. Arabian Journal of Chemistry, 8(5), 651-660. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Naproxen. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(6-Methoxynaphthalen-2-yl)propanoic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of Naproxen Isopropyl Ester

Introduction: The Rationale for Esterification of Naproxen

Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a widely utilized non-steroidal anti-inflammatory drug (NSAID) that effectively mitigates pain and inflammation. Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. However, the oral administration of naproxen is often associated with gastrointestinal side effects, stemming from the presence of a free carboxylic acid moiety.

To circumvent this limitation and enhance the drug's therapeutic profile, the synthesis of ester prodrugs has emerged as a promising strategy. Esterification of the carboxylic acid group masks its acidity, which can reduce direct irritation of the gastric mucosa. These ester prodrugs are designed to be inactive until they are hydrolyzed in the body by esterase enzymes, releasing the active naproxen. This approach can also improve the lipophilicity of the drug, potentially enhancing its absorption through the skin for topical applications. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of naproxen isopropyl ester, a representative ester prodrug of naproxen.

Synthesis of Naproxen Isopropyl Ester via Fischer-Speier Esterification

The most common and straightforward method for synthesizing naproxen isopropyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of naproxen with isopropanol.

Reaction Mechanism

The Fischer-Speier esterification proceeds through a series of reversible steps, as outlined below[1][2]:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of isopropanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, naproxen isopropyl ester.

To drive the equilibrium towards the formation of the ester, it is crucial to either use a large excess of the alcohol (isopropanol) or to remove the water as it is formed[3].

Experimental Protocol

Materials:

-

(S)-Naproxen

-

Isopropanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Ethyl Acetate

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Chromatography column

Safety Precautions:

-

Naproxen: Harmful if swallowed and may cause skin and eye irritation[4].

-

Isopropanol: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness[5].

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. It is a strong corrosive and oxidizing agent[6].

-

The entire procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (S)-naproxen (1.0 eq) in an excess of anhydrous isopropanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture. The addition of sulfuric acid is exothermic and should be done with caution.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C) using a heating mantle and maintain the reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. This will neutralize the excess sulfuric acid and any unreacted naproxen. Be cautious as this will generate carbon dioxide gas.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash them with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude naproxen isopropyl ester.

Purification

The crude product is typically purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh)

-

Mobile Phase: A gradient of hexane and ethyl acetate is commonly used. A starting mixture of 95:5 (hexane:ethyl acetate) is often effective, with the polarity gradually increased if necessary.

Alternatively, for a crystalline product, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.

Characterization of Naproxen Isopropyl Ester

A battery of analytical techniques is employed to confirm the identity, purity, and structure of the synthesized naproxen isopropyl ester.

Spectroscopic Analysis

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies expected for naproxen isopropyl ester are:

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale |

| C=O (ester) | ~1735 | Shift to a higher wavenumber compared to the carboxylic acid C=O (~1700 cm⁻¹) due to the inductive effect of the ester oxygen. |

| C-O (ester) | ~1250-1150 | Strong stretching vibration characteristic of the ester linkage. |

| C-H (aromatic) | ~3100-3000 | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| C-H (aliphatic) | ~2980-2850 | Stretching vibrations of the C-H bonds in the isopropyl and methyl groups. |

| C=C (aromatic) | ~1600, ~1500 | Stretching vibrations of the carbon-carbon double bonds within the naphthalene ring. |

The disappearance of the broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹) is a key indicator of successful esterification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of naproxen isopropyl ester is expected to show the following key signals:

-

Aromatic Protons: A series of multiplets in the range of δ 7.1-7.7 ppm corresponding to the protons on the naphthalene ring.

-

Isopropyl Group Protons:

-

A septet (or multiplet) around δ 5.0 ppm for the methine proton (-CH-) of the isopropyl group, split by the six adjacent methyl protons.

-

A doublet around δ 1.2 ppm for the six methyl protons (-CH₃) of the isopropyl group, split by the single methine proton.

-

-

Propionyl Group Protons:

-

A quartet around δ 3.8 ppm for the methine proton (-CH-) adjacent to the naphthalene ring, split by the three methyl protons.

-

A doublet around δ 1.6 ppm for the methyl protons (-CH₃) of the propionyl group, split by the single methine proton.

-

-

Methoxy Group Protons: A singlet around δ 3.9 ppm for the three protons of the methoxy group (-OCH₃).

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. Key expected chemical shifts include:

-

Carbonyl Carbon: A signal around δ 174 ppm for the ester carbonyl carbon.

-

Naphthalene Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Isopropyl Group Carbons: A signal around δ 68 ppm for the methine carbon and a signal around δ 22 ppm for the two equivalent methyl carbons.

-

Propionyl Group Carbons: A signal around δ 45 ppm for the methine carbon and a signal around δ 18 ppm for the methyl carbon.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized ester. For naproxen isopropyl ester (C₁₇H₂₀O₃), the expected molecular weight is approximately 272.34 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 273. The fragmentation pattern would likely involve the loss of the isopropyl group and other characteristic fragments of the naproxen core.

Chromatographic Analysis

1. Thin Layer Chromatography (TLC):

TLC is a quick and effective method for monitoring the progress of the reaction and assessing the purity of the product. The ester product will be less polar than the starting carboxylic acid and will therefore have a higher Rf value on a silica gel plate when eluted with a non-polar solvent system like hexane/ethyl acetate.

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and quantitative technique used to determine the purity of the final product and to quantify its yield. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic acid or acetic acid) is typically employed. The retention time of the naproxen isopropyl ester will be longer than that of naproxen due to its increased lipophilicity.

Workflow and Data Presentation

Synthesis and Purification Workflow

Caption: Logical flow for the characterization of naproxen isopropyl ester.

Conclusion

The synthesis of naproxen isopropyl ester via Fischer-Speier esterification is a robust and well-established method for producing this valuable prodrug. The successful synthesis is validated through a comprehensive suite of characterization techniques, including IR, NMR, and mass spectrometry for structural elucidation, and TLC and HPLC for purity assessment. This guide provides a detailed framework for researchers and drug development professionals to confidently synthesize and characterize naproxen isopropyl ester, paving the way for further investigation into its potential as a safer and more effective alternative to conventional naproxen formulations.

References

-

Assali, M., Zaid, A. N., Abualhasan, M., Jaradat, N., Tarayra, R., Hamdan, A., & Ardah, R. (2014). Synthesis of Naproxen pro-drugs for enhanced transdermal absorption. Journal of Chemical and Pharmaceutical Research, 6(8), 1-4. Link

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Link

-

Fisher Scientific. (2015, March 23). Safety Data Sheet: Isopropanol. Link

-

Fisher Scientific. (2022, January 10). Safety Data Sheet: Sulfuric acid. Link

-

Carl ROTH. (n.d.). Safety Data Sheet: Sulphuric acid. Link

-

Sigma-Aldrich. (2025, October 17). Safety Data Sheet: Naproxen. Link

-

Phoenix Products Co. (2015, July 20). SAFETY DATA SHEET Isopropyl Alcohol 99%. Link

-

Wikipedia. (2023, November 26). Fischer–Speier esterification. Link

-

Cayman Chemical. (2024, October 28). Safety Data Sheet: (+)-Naproxen. Link

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Link

-

Chemistry Steps. (n.d.). Fischer Esterification. Link

-

Akter, M., Mahmud, Z. A., Uddin, M. M. N., Das, R., & Rahman, S. A. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. Link

-

Z˙ymańczyk-Duda, E., Piegza, M., Duda, P., & Kiełbasiński, P. (2021). Novel Naproxen Salts with Increased Skin Permeability. Pharmaceutics, 13(12), 2136. Link

-

Zayed, M. A., Metwally, S. M., & El-Dien, F. A. N. (2015). Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation. Arabian Journal of Chemistry, 8(5), 643-651. Link

-

MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Link

-

SmartLabs. (n.d.). Esterification. Link

-

Chemistry LibreTexts. (2024, November 19). 1.31: Experiment_731_Esters 1_0. Link

-

Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Link

Sources

Exploring the Biological Activity of Naproxen Esters: A Prodrug Strategy for Enhanced Efficacy and Safety

An In-depth Technical Guide:

This guide provides a comprehensive exploration of naproxen esters, focusing on the scientific rationale, synthesis, and biological evaluation of these prodrugs. We will delve into the mechanistic underpinnings of their activity, present detailed experimental protocols for their assessment, and synthesize key data to provide a clear perspective for researchers, scientists, and drug development professionals.

The Strategic Imperative for Naproxen Esterification

Naproxen is a potent non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] While effective, its clinical utility is often hampered by significant gastrointestinal (GI) side effects, including ulceration and bleeding, which stem directly from the local irritation caused by its free carboxylic acid group and the inhibition of gastroprotective prostaglandins via COX-1.[2][3]

The development of naproxen esters represents a classic prodrug strategy designed to mitigate these limitations. A prodrug is an inert molecule that is converted into an active drug within the body. By masking the free carboxylic acid group of naproxen through esterification, several therapeutic advantages can be pursued:

-

Reduced Gastric Irritation: The ester prodrug is less acidic and less likely to cause direct irritation to the gastric mucosa. The active naproxen is released only after absorption, bypassing direct contact with the stomach lining.[4][5]

-

Improved Therapeutic Index: By minimizing local side effects while retaining systemic efficacy, the overall therapeutic window of the drug can be widened.[5]

-

Enhanced Permeability: For topical or transdermal delivery, converting the hydrophilic carboxylic acid to a more lipophilic ester can significantly improve the drug's ability to penetrate the stratum corneum, the skin's primary barrier.[4][6]

From an experiential standpoint, the success of this strategy hinges on a critical balance: the ester must be stable enough to prevent premature hydrolysis in the GI tract but labile enough to be efficiently cleaved by endogenous esterases in the plasma or target tissues to release the active naproxen.

Synthesis and Mechanism of Action

Naproxen esters are typically synthesized via straightforward acid-catalyzed esterification, such as the Fischer esterification reaction, where naproxen is refluxed with the desired alcohol in the presence of a strong acid catalyst like sulfuric acid.[2][6]

The fundamental mechanism of action relies on in vivo bio-activation. The ester itself is largely inactive against COX enzymes. Upon absorption, it is hydrolyzed by plasma and tissue esterases, releasing the parent naproxen and the corresponding alcohol. The liberated naproxen is then free to exert its therapeutic effect by inhibiting COX-1 and COX-2.

Caption: Bio-activation and mechanism of action of naproxen esters.

In Vivo Biological Evaluation: Analgesic and Anti-Inflammatory Activity

The ultimate validation of a prodrug strategy lies in its in vivo performance. Standard animal models are employed to quantify and compare the analgesic and anti-inflammatory effects of naproxen esters against the parent drug.

Analgesic Activity

A widely accepted model for assessing peripheral analgesic activity is the acetic acid-induced writhing test. In this model, an intraperitoneal injection of acetic acid induces a pain response (writhing), and the efficacy of an analgesic is measured by its ability to reduce the number of writhes.

Studies have shown that simple alkyl esters of naproxen can not only retain but in some cases significantly enhance analgesic activity compared to the parent drug at equivalent doses.[2] For instance, methyl and ethyl esters of naproxen demonstrated a greater inhibition of writhing than naproxen itself.[3][7]

Table 1: Comparative Peripheral Analgesic Activity of Naproxen Esters

| Compound | Dose (mg/kg bw) | Writhing Inhibition (%) | Source |

|---|---|---|---|

| Control | - | 0 | [2] |

| Naproxen | 25 | 64.68% | [2][3] |

| Naproxen Methyl Ester | 25 | 82.09% | [2][3][7] |

| Naproxen Ethyl Ester | 25 | 82.59% |[2][3][7] |

Data synthesized from studies evaluating analgesic effects in mice.[2][3][7]

The causality behind the enhanced activity of the methyl and ethyl esters could be multifactorial, potentially involving altered absorption kinetics, distribution profiles, or a more favorable rate of hydrolysis that optimizes the concentration of active naproxen at the site of action over time.

Anti-Inflammatory Activity

The carrageenan-induced paw edema model is the gold standard for evaluating the anti-inflammatory activity of NSAIDs. Injection of carrageenan into the paw of a rat or mouse induces a localized, acute inflammatory response characterized by swelling (edema). The reduction in paw volume after drug administration is a direct measure of anti-inflammatory potency.

Research demonstrates that naproxen esters exhibit potent anti-inflammatory effects, often comparable to or slightly exceeding that of naproxen, particularly in the later hours of the inflammatory response.[2][3] This sustained activity is a key feature of some prodrug formulations, which can provide a slower, more controlled release of the active drug.[8]

Table 2: Comparative Anti-Inflammatory Activity of Naproxen Esters

| Compound | Dose (mg/kg bw) | Inflammation Inhibition (%) at 5 hours | Source |

|---|---|---|---|

| Naproxen | 25 | 95.12% | [2][3] |

| Naproxen Methyl Ester | 25 | 96.75% | [2][3][7] |

| Naproxen Ethyl Ester | 25 | 91.54% | [2][3][7] |

| Naproxen Isopropyl Ester | 25 | 90.65% |[2][3][7] |

Data from carrageenan-induced paw edema studies in rats.[2][3][7]

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

In Vitro & In Silico Characterization

Complementary to in vivo studies, in vitro and in silico methods provide crucial insights into the physicochemical properties, stability, and molecular interactions of naproxen esters.

Hydrolysis Kinetics

A self-validating protocol for assessing a prodrug's viability involves studying its hydrolysis kinetics under various conditions. The ester's stability is tested in simulated gastric fluid (e.g., pH 1.2 buffer) and intestinal fluid (e.g., pH 7.4 buffer), as well as in biological media like human plasma or liver homogenates, which contain esterase enzymes.[4][5] The ideal ester prodrug shows minimal hydrolysis in acidic conditions but is readily cleaved in plasma or at physiological pH.[5]

In Silico Molecular Docking and ADMET Profiling

Molecular docking simulations are powerful predictive tools used to understand how naproxen and its esters might interact with the active site of COX enzymes. While the esters themselves are not the primary inhibitors, these studies can help rationalize the activity of the parent compound and ensure the ester modification does not introduce unforeseen interactions. Studies have used docking to compare the binding energies of naproxen and its esters within the COX-2 active site, correlating these findings with observed in vivo activity.[2][3]

Table 3: In Silico Molecular Docking against COX-2

| Compound | Docking Score (kcal/mol) | Binding Energy (MM-GBSA, kcal/mol) | Source |

|---|---|---|---|

| Naproxen | -10.12 | -54.71 | [2] |

| Naproxen Methyl Ester | -9.62 | -62.38 | [2] |

| Naproxen Ethyl Ester | -9.60 | -60.89 | [2] |

| Naproxen Isopropyl Ester | -8.96 | -51.32 |[2] |

Lower scores and more negative binding energies suggest more favorable interactions.[2]

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles can be generated to predict the drug-like properties of the esters, including aqueous solubility, oral absorption, and potential toxicities, helping to prioritize candidates for further development.[2][3]

Table 4: Predicted ADMET Properties of Naproxen and its Esters

| Parameter | Naproxen | Methyl Ester | Ethyl Ester | Isopropyl Ester | Source |

|---|---|---|---|---|---|

| Predicted Aq. Solubility (log S) | -4.45 | -4.56 | -4.92 | -5.20 | [2] |

| Predicted Oral Absorption (%) | 100 | 100 | 100 | 100 | [2] |

| Predicted BBB Partition Coeff. (log BB) | 0.03 | 0.05 | 0.02 | -0.05 | [2] |

| Predicted HERG K+ Channel Blockage (logIC₅₀) | -5.13 | -4.98 | -5.11 | -5.15 |[2] |

Values are predictive and require experimental validation.[2]

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are paramount. The following are step-by-step protocols for key experiments described in this guide.

Protocol 1: Fischer Esterification of Naproxen (Methyl Ester)

-

Objective: To synthesize methyl-2-(6-methoxynaphthyl)propanoate.

-

Materials: Naproxen, methanol (anhydrous), concentrated sulfuric acid (H₂SO₄), dichloromethane, 1% sodium hydroxide (NaOH), anhydrous magnesium sulfate (MgSO₄), rotary evaporator, reflux apparatus.

-

Procedure:

-

Add naproxen (e.g., 4.0 mmol) to a round-bottom flask containing excess methanol.[2]

-

Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 1 mL) to the mixture while stirring.[2]

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench by adding dichloromethane and 1% NaOH solution.[2]

-

Transfer the mixture to a separatory funnel. Separate the organic layer, wash it three times with water, and dry over anhydrous MgSO₄.[2]

-

Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester.

-

Purify the product using column chromatography (e.g., hexane:ethyl acetate 9:1) to obtain the pure naproxen methyl ester.[2]

-

Confirm the structure and purity using techniques like NMR and IR spectroscopy.[2]

-

Protocol 2: Carrageenan-Induced Paw Edema Assay

-

Objective: To evaluate the in vivo anti-inflammatory activity of naproxen esters.

-

Materials: Wistar rats or Swiss albino mice, 1% w/v carrageenan solution in saline, plethysmometer or digital calipers, test compounds (Naproxen, esters), vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Procedure:

-

Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6-8): Vehicle Control, Reference (Naproxen), and Test (Naproxen Ester 1, 2, etc.).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

-

Drug Administration: Administer the respective compounds (e.g., 25 mg/kg) orally or intraperitoneally to each group.

-

Induction of Inflammation: After 30-60 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

-

Conclusion and Future Outlook

The esterification of naproxen is a proven and effective prodrug strategy to address its primary limitation of GI toxicity. In vivo studies confirm that simple alkyl esters retain and can even enhance the analgesic and anti-inflammatory potency of the parent drug.[2][3] The underlying principle of masking the free carboxylic acid group is a sound approach that reduces direct gastric irritation.

Future research in this area is expanding into more complex and targeted designs:

-

Mutual Prodrugs: Esterifying naproxen with another pharmacologically active agent (e.g., an antioxidant or another analgesic) to create a single molecule with dual therapeutic action.[4][5]

-

Polymeric Prodrugs: Attaching naproxen to a polymer backbone to create a macromolecular prodrug with controlled, sustained-release properties.[8]

-

Targeted Delivery: Designing esters that are selectively cleaved by enzymes overexpressed in inflamed tissues, thereby concentrating the active drug at the site of action.

For drug development professionals, the exploration of naproxen esters provides a compelling case study in how fundamental medicinal chemistry principles can be applied to optimize the therapeutic profile of established drugs, enhancing both safety and efficacy.

References

-

Akter, M., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 22(1), 105-114. [Link]

-

Assali, M., et al. (2014). Synthesis of Naproxen pro-drugs for enhanced transdermal absorption. Journal of Chemical and Pharmaceutical Research, 6(8), 1-4. [Link]

-

Akter, M., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. ResearchGate. [Link]

-

Dignesh, K., et al. (2018). Prodrugs of NSAIDs: A Review. Mini-Reviews in Medicinal Chemistry, 18(14), 1199-1219. [Link]

-

Elhenawy, A. A., et al. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Dove Medical Press. [Link]

-

Elhenawy, A. A., et al. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. National Institutes of Health. [Link]

-

Abdel-Aziem, A., et al. (2011). Biological and metabolic study of naproxen-propyphenazone mutual prodrug. Medicinal Chemistry Research, 20(8), 1335-1345. [Link]

-

Wang, L. F., & Chen, J. Y. (2002). Synthesis and properties of a naproxen polymeric prodrug. Journal of Pharmacy and Pharmacology, 54(8), 1127-1132. [Link]

-

Dimić, D., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8058. [Link]

-

Akter, M., et al. (2023). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences. [Link]

-

Shanbhag, V. R., et al. (1992). Ester and amide prodrugs of ibuprofen and naproxen: synthesis, anti-inflammatory activity, and gastrointestinal toxicity. Journal of Pharmaceutical Sciences, 81(2), 149-154. [Link]

Sources

- 1. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Prodrugs of NSAIDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and metabolic study of naproxen-propyphenazone mutual prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. staff-old.najah.edu [staff-old.najah.edu]

- 7. Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 8. Synthesis and properties of a naproxen polymeric prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking Studies of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate, the isopropyl ester of Naproxen.[1] This compound, a derivative of a widely used non-steroidal anti-inflammatory drug (NSAID), presents an interesting case for computational analysis to predict its binding affinity and interaction with key biological targets. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. We will delve into the rationale behind methodological choices, from ligand and protein preparation to the execution and analysis of docking simulations. The primary focus will be on the interaction of this ligand with its expected target, Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[2][3]

Introduction: The Scientific Rationale

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate: A Naproxen Derivative

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate is a derivative of Naproxen, a well-established NSAID.[4] Naproxen functions by inhibiting both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6] The esterification of Naproxen to its isopropyl form may alter its pharmacokinetic and pharmacodynamic properties. In silico docking allows for a preliminary, cost-effective evaluation of how these structural modifications might influence the compound's binding to its target protein.

The Target: Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme that is upregulated during inflammation, making it a prime target for anti-inflammatory drugs.[7][8][9] Selective inhibition of COX-2 over COX-1 is a desirable trait in NSAIDs as it can potentially reduce gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1.[9] The crystal structure of COX-2 has been well-characterized and is available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design and molecular docking studies.[7]

The Power of In Silico Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is a powerful tool in drug discovery for predicting the binding affinity and interaction patterns of a small molecule (ligand) with the binding site of a target protein.[10] This allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity.

Methodological Workflow: A Step-by-Step Guide

The in silico docking process can be broken down into three main stages: pre-processing, docking simulation, and post-processing/analysis. This guide will provide a detailed protocol for each stage, utilizing widely accessible and validated software tools such as PyRx (which integrates AutoDock Vina), and UCSF Chimera for visualization.[10][11][12]

Pre-processing: Preparing the Ligand and Receptor

Accurate preparation of both the ligand and the receptor is critical for obtaining meaningful docking results.

2.1.1. Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate can be obtained from chemical databases like PubChem (CID 11254291).[1] Download the structure in a suitable format, such as SDF or MOL2.

-

Energy Minimization: The downloaded structure should be subjected to energy minimization to obtain a stable, low-energy conformation. This can be performed using the tools available within PyRx or other molecular modeling software. The Universal Force Field (UFF) is a suitable force field for this purpose.

-

File Format Conversion: The energy-minimized ligand structure needs to be converted to the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and torsional degrees of freedom. PyRx's Open Babel module can perform this conversion seamlessly.

2.1.2. Receptor Preparation

-

Select a PDB Entry: A suitable crystal structure of human or murine COX-2 should be selected from the RCSB Protein Data Bank. For this guide, we will use the PDB ID: 1CX2, which is the structure of murine COX-2 complexed with a selective inhibitor.[7][9]

-

Clean the PDB File: The downloaded PDB file often contains non-essential molecules such as water, co-factors, and existing ligands. These should be removed to prepare the protein for docking. This can be done using UCSF Chimera or the protein preparation utilities within PyRx.

-

Add Polar Hydrogens and Assign Charges: Hydrogen atoms are often not resolved in crystal structures. Polar hydrogens must be added, and Gasteiger charges should be assigned to all atoms. This is a crucial step for accurately calculating electrostatic interactions.

-

Define the Binding Site: The active site of COX-2 is a long, hydrophobic channel. The binding pocket for docking can be defined based on the location of the co-crystallized ligand in the original PDB structure. In PyRx, this is done by defining a grid box that encompasses the active site.

Docking Simulation: Running AutoDock Vina

Once the ligand and receptor are prepared, the docking simulation can be performed.

2.2.1. Setting Up the Docking Run in PyRx

-

Load Ligand and Receptor: Load the prepared PDBQT files for both the ligand and the receptor into the PyRx workspace.

-

Define the Search Space (Grid Box): Center the grid box on the active site of the COX-2 enzyme. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

-

Run Vina Wizard: PyRx provides a user-friendly "Vina Wizard" to configure and run the docking simulation.[10] The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted. A higher exhaustiveness value will increase the computational time but may yield more accurate results.

Post-processing: Analyzing the Docking Results

The output of a docking simulation is a set of predicted binding poses for the ligand, ranked by their binding affinity scores.

2.3.1. Binding Affinity Analysis

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a more favorable binding interaction. The top-ranked poses with the lowest binding energies should be considered for further analysis.

2.3.2. Visualization of Binding Interactions

The predicted binding poses can be visualized using software like UCSF Chimera or Discovery Studio Visualizer.[10][13] This allows for a detailed examination of the interactions between the ligand and the amino acid residues in the protein's active site. Key interactions to look for include:

-

Hydrogen Bonds: These are strong, directional interactions that play a crucial role in ligand binding.

-

Hydrophobic Interactions: The naphthalene moiety of the ligand is expected to form significant hydrophobic interactions within the COX-2 active site.

-

Pi-Pi Stacking: The aromatic rings of the ligand can interact with aromatic residues in the protein.

Expected Outcomes and Interpretation

A successful docking study will provide valuable insights into the potential of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate as a COX-2 inhibitor.

Quantitative Data Summary

The binding affinities of the top predicted poses should be summarized in a table for easy comparison.

| Pose | Binding Affinity (kcal/mol) |

| 1 | [Example Value: -8.5] |

| 2 | [Example Value: -8.2] |

| 3 | [Example Value: -8.1] |

| ... | ... |

Note: The above values are illustrative and will be determined by the actual docking simulation.

Qualitative Analysis of Interactions

The visualization of the top-ranked pose will reveal the specific amino acid residues involved in binding. For COX-2, key residues in the active site include Val523, Arg513, and Tyr385. The interaction of the ligand with these and other residues should be carefully analyzed and documented.

Visualization of the Workflow

A clear visual representation of the experimental workflow is essential for understanding the entire process.

Figure 1: The overall workflow for the in silico docking study.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting in silico docking studies of Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate with the COX-2 enzyme. The results of such a study can provide valuable preliminary data on the potential of this compound as an anti-inflammatory agent. It is important to remember that in silico predictions should always be validated by in vitro and in vivo experimental studies. Future computational work could involve molecular dynamics simulations to assess the stability of the predicted ligand-protein complex over time.

References

- Vertex AI Search. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking. YouTube.

- National Institutes of Health. (n.d.). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia.

- National Institutes of Health. (n.d.). Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity.

- AutoDock. (2020, December 4). Tutorial – AutoDock Vina.

- National Center for Biotechnology Information. (2023, August 4).

- UCSF Chimera. (n.d.). Molecular Visualization with UCSF Chimera: Getting Started.

- Semantic Scholar. (n.d.).

- RCSB PDB. (1997, December 24). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558.

- Wikipedia. (n.d.). Naproxen.

- Thomas Adewumi University. (2023, December 23). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With.

-

PubChem. (n.d.). 2-(6-Methoxynaphthalen-2-yl)propanoate (Naproxen Methyl Ester). LGC Standards. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm6txdJTp6Lg2kP8nzjMwFSgYXB0KGS72QN2duiss4MrvzBv0Fg00Kh5G0uraSo-IQROiVWeeDtW9xzpLzv9H-2JQPKZ8PLY-JDSrdt73l5ISGJD-m1K4ZOmDmH-UVm7zvLQv7_fxhbGndLdCT8LiK-3FvJJfXLlFQ-UNJoyK_UnABqTKJU7Fyg15CQXNyMeKgJG4m29A_WvF8947YdFSob0dhZTMhPV04Z2dnUl]([Link]

- PubChem. (n.d.). 2-(6-Methoxynaphthalen-2-yl)propionic acid | C14H14O3 | CID 1302.

- YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.

- ResearchGate. (2025, March 5).

- PubChem. (n.d.). rac-naproxen 2-propyl ester | C17H20O3 | CID 11254291.

- Dr.Oracle. (2025, September 14).

- How Naproxen Works. (n.d.). Mechanism of Action & Metabolic Effects.

- Patsnap Synapse. (2024, July 17).

- Taylor & Francis Online. (2009, June 17). Prostaglandin E2 synthase inhibition as a therapeutic target.

- Abcam. (n.d.). Prostaglandin G/H synthase 2 (COX2/PTGS2).

- Proteopedia. (2024, November 20). 1cx2.

- YouTube. (2021, December 15). Tutorial 1 – Getting Started with UCSF Chimera.

Sources

- 1. Rac-naproxen 2-propyl ester | C17H20O3 | CID 11254291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Naproxen - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Naproxen? [synapse.patsnap.com]

- 6. tandfonline.com [tandfonline.com]

- 7. rcsb.org [rcsb.org]

- 8. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.cn]

- 9. proteopedia.org [proteopedia.org]

- 10. tau.edu.ng [tau.edu.ng]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. cgl.ucsf.edu [cgl.ucsf.edu]

Methodological & Application

Application Notes & Protocols for the Development of Topical Formulations Containing Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the formulation of topical drug products containing isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate. This molecule, an isopropyl ester of the potent non-steroidal anti-inflammatory drug (NSAID) naproxen, presents a promising strategy for localized anti-inflammatory and analgesic therapy. By targeting delivery directly to the site of inflammation, topical formulations can minimize the systemic side effects associated with oral administration of NSAIDs, such as gastrointestinal distress.[1] This guide delineates a structured, science-driven approach, covering critical stages from pre-formulation analysis and excipient selection to detailed protocols for formulation manufacturing, in vitro performance testing, and stability analysis in accordance with regulatory standards.

Introduction: The Rationale for Topical Naproxen Ester

Naproxen is a well-established NSAID that functions by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2), thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][3][4] However, its oral use is often limited by systemic side effects, primarily due to the presence of a free carboxylic acid group, which can cause local irritation in the gastrointestinal tract.[1]

The development of isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate as a topical agent is a classic prodrug strategy. The esterification of naproxen's carboxylic acid group offers two primary advantages:

-

Enhanced Lipophilicity: The isopropyl ester is more lipophilic than the parent naproxen molecule. This property is crucial for enhancing penetration through the lipid-rich stratum corneum, the primary barrier of the skin.[5]

-

Reduced Systemic Exposure: Topical application aims for localized drug action in the dermal and subdermal tissues, which can reduce the overall systemic drug load and associated adverse effects.[6]

Upon permeation into the viable epidermis, cutaneous enzymes (esterases) are expected to hydrolyze the ester bond, releasing the active parent drug, naproxen, directly at the target site.

Mechanism of Action at the Target Site

The therapeutic action is contingent on the successful delivery and subsequent bioactivation of the prodrug within the skin.

Caption: Mechanism of topical delivery and action.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's physicochemical properties is the foundation for rational formulation design. This phase aims to identify potential challenges, such as poor solubility, and inform the selection of appropriate excipients and manufacturing processes.

Physicochemical Properties

Key properties of isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate should be determined and documented.

| Property | Value / Description | Source / Method | Rationale & Implication |

| IUPAC Name | propan-2-yl 2-(6-methoxynaphthalen-2-yl)propanoate | PubChem | Ensures correct chemical identification. |

| Molecular Formula | C₁₇H₂₀O₃ | PubChem[7] | Used for molecular weight calculation and elemental analysis. |

| Molecular Weight | 272.34 g/mol | PubChem[7] | Critical for all concentration and molarity calculations. |

| Appearance | White to off-white crystalline powder. | Visual Inspection | Basic quality control check; deviations may indicate impurities. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, isopropyl alcohol, and isopropyl myristate. | Experimental (Shake-flask method) | Critical: Dictates the choice of solvent system. Poor water solubility necessitates the use of co-solvents, oils, or other solubilizing excipients.[8][9] |

| LogP (Octanol/Water) | ~3.9 (Predicted) | Computational (e.g., ALOGPS) | Indicates high lipophilicity, which is favorable for skin penetration but may limit release from oil-based vehicles. |

| Melting Point | To be determined | Differential Scanning Calorimetry (DSC) | Provides information on purity and solid-state form (crystalline vs. amorphous), which affects stability and dissolution. |

Formulation Development: Strategies and Protocols

The goal is to develop a stable, aesthetically pleasing formulation that effectively delivers the API into the skin. The choice of dosage form (e.g., gel, cream, ointment) depends on the target indication, desired skin feel, and API properties.

Excipient Selection: The "Why" Behind the Ingredients

Topical formulations are complex systems where each excipient serves a specific purpose.[10] For a poorly soluble API like our target compound, the solvent system is paramount.

| Excipient Class | Example(s) | Function & Rationale |

| Solvents/Co-solvents | Propylene Glycol, Ethanol, Isopropyl Alcohol | To dissolve the API and maintain its solubility within the formulation. Ethanol can also act as a penetration enhancer.[6] |

| Penetration Enhancers | Propylene Glycol, Oleic Acid, Isopropyl Myristate | To reversibly disrupt the stratum corneum barrier, facilitating deeper penetration of the API.[5][6] |

| Gelling Agents | Carbopol® 940, Hydroxypropyl Cellulose (HPC) | To provide the desired viscosity and structure for gels. The choice affects release rate and texture.[6] |

| Emollients/Oils | Isopropyl Palmitate, Mineral Oil, Cetearyl Octanoate | Form the oil phase in creams/lotions, provide emollience, and can act as a solvent for the lipophilic API.[1][9] |

| Emulsifiers | Polysorbate 80, Sorbitan Monostearate | To stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions (creams and lotions). |

| Preservatives | Methylparaben, Propylparaben, Phenoxyethanol | To prevent microbial growth in aqueous-based formulations, ensuring product safety and shelf-life.[6] |

| pH Adjusters | Triethanolamine, Citric Acid/Sodium Citrate | To adjust the pH to a range that is non-irritating to the skin (typically pH 4.5-6.5) and ensures API and formulation stability. |

Protocol 1: Hydroalcoholic Gel Formulation (Example)

Gels are often preferred for their non-greasy feel and ease of application. This protocol outlines the preparation of a simple gel.

Objective: To prepare a 1% w/w isopropyl naproxenate hydroalcoholic gel.

Materials:

-

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate: 1.0 g

-

Carbopol® 940: 1.0 g

-

Ethanol (95%): 30.0 g

-

Propylene Glycol: 10.0 g

-

Triethanolamine (10% solution): q.s. to pH 6.0

-

Purified Water: q.s. to 100.0 g

Step-by-Step Procedure:

-

API Solubilization: In a primary beaker, accurately weigh and dissolve the isopropyl naproxenate in the ethanol with stirring. Add the propylene glycol to this solution and mix until uniform. This is the "API Phase".

-

Gelling Agent Dispersion: In a separate, larger beaker, accurately weigh the Carbopol® 940. Add approximately 50 g of purified water while stirring continuously with a high-shear mixer (e.g., homogenizer) to avoid clumping. Mix until a uniform, translucent dispersion is formed.

-

Combining Phases: Slowly add the "API Phase" to the aqueous Carbopol dispersion with continuous mixing.

-

Neutralization & Gel Formation: While monitoring the pH, add the 10% triethanolamine solution dropwise to the mixture. As the pH approaches 6.0, the viscosity will increase dramatically, forming a clear gel. Be cautious not to overshoot the target pH.

-

Final Weight Adjustment: Add purified water to reach the final target weight of 100.0 g and mix gently to ensure homogeneity.

-

Deaeration: Allow the gel to sit for several hours or place it in a vacuum chamber to remove any entrapped air bubbles.

Protocol 2: Oil-in-Water (O/W) Cream Formulation (Example)

Creams are emulsions that can provide hydration and are suitable for delivering lipophilic drugs.

Objective: To prepare a 1% w/w isopropyl naproxenate O/W cream.

Materials:

-

Oil Phase:

-

Isopropyl 2-(6-methoxynaphthalen-2-yl)propanoate: 1.0 g

-

Isopropyl Palmitate: 10.0 g

-

Cetyl Alcohol: 5.0 g

-

Sorbitan Monostearate (Span 60): 2.0 g

-

-

Aqueous Phase:

-

Glycerin: 5.0 g

-

Polysorbate 80 (Tween 80): 3.0 g

-

Methylparaben: 0.2 g

-

Purified Water: q.s. to 100.0 g

-

Step-by-Step Procedure:

-

Phase Preparation: Heat the components of the Oil Phase in a beaker to 70-75°C and stir until all components, including the API, are melted and dissolved. In a separate beaker, heat the Aqueous Phase components to 70-75°C and stir until dissolved.

-

Emulsification: Slowly add the hot Oil Phase to the hot Aqueous Phase with continuous high-shear mixing (homogenization) for 5-10 minutes to form a fine emulsion.

-

Cooling: Remove the emulsion from the heat source and continue to stir with a lower-speed anchor stirrer as it cools. The cream will thicken as it approaches room temperature.

-

Final Weight Adjustment: Once cooled, check the weight and add purified water if necessary to compensate for evaporation. Mix gently until uniform.

Formulation Characterization & Performance Testing

Once formulated, the product must be rigorously tested to ensure it meets quality standards and performs as intended.[11] This involves physical characterization and in vitro performance tests.

Physical and Chemical Characterization

| Test | Method | Acceptance Criteria (Example) | Rationale |

| Appearance | Visual Inspection | Homogeneous, white, smooth cream/clear gel, free from phase separation or particulates. | Ensures product elegance and uniformity. |

| pH | pH meter | 4.5 – 6.5 | Ensures compatibility with skin and stability of the API and excipients. |